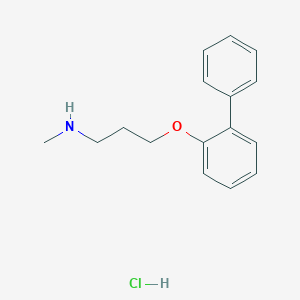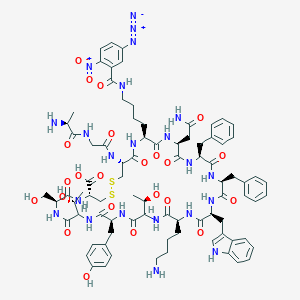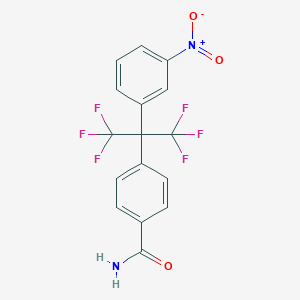
2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Research in organic chemistry has explored various synthetic routes and reactions involving nitrophenyl and carbamoylphenyl compounds. For instance, one study detailed the biphilic organophosphorus-catalyzed intramolecular Csp2-H amination, demonstrating a method for forming C-N bonds in o-nitrobiaryl derivatives, which are structurally similar to the compound . This method facilitates the synthesis of carbazole and indole compounds, highlighting the importance of such reactions in organic synthesis and pharmaceutical development (Nykaza et al., 2018).
Material Science and Polymer Chemistry
The synthesis and characterization of fluorine-containing polymers represent a significant area of research, given the unique properties imparted by fluorine atoms, such as thermal stability and chemical resistance. A study by Fu Ju-sun (2007) on the synthesis of fluorine-containing polybenzoxazole monomers from compounds structurally related to "2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane" illustrates the process of transforming such compounds into valuable materials with potential applications in high-performance polymers and coatings (Fu Ju-sun, 2007).
Crystallography and Molecular Structures
The study of molecular structures and interactions in crystals containing nitrophenyl components has provided insights into the physical properties and potential applications of these materials. For example, Tukada and Mochizuki (2002) investigated the structures and short contacts in diarylpropanes with nitrophenyl groups, revealing information about molecular conformations and interactions that could influence the material properties of related compounds (Tukada & Mochizuki, 2002).
Optical Properties and Solid-State Emission
Research on the tuning of optical properties and enhancing solid-state emission of materials through molecular control has shown that substituents like nitro groups can significantly affect fluorescence and photophysical properties. This area of study is crucial for the development of materials for optoelectronic applications. A study by Li, Vamvounis, and Holdcroft (2002) on poly(thiophene)s demonstrated how different functional groups impact the optical properties, providing a framework for designing materials with tailored emission characteristics (Li, Vamvounis, & Holdcroft, 2002).
properties
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O3/c17-15(18,19)14(16(20,21)22,10-6-4-9(5-7-10)13(23)25)11-2-1-3-12(8-11)24(26)27/h1-8H,(H2,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILRBEPSRWUGAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)C(=O)N)(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)

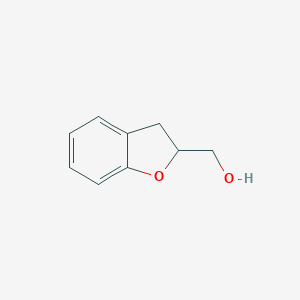
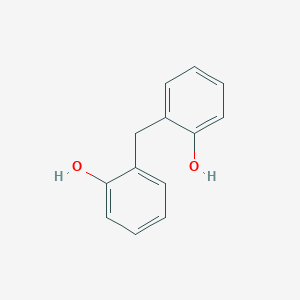
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
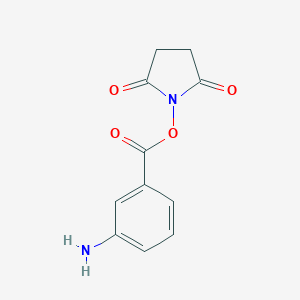
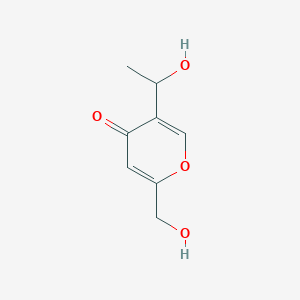
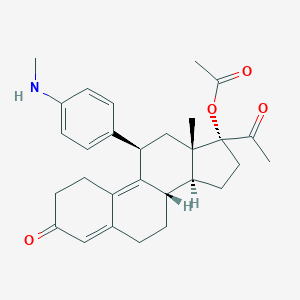
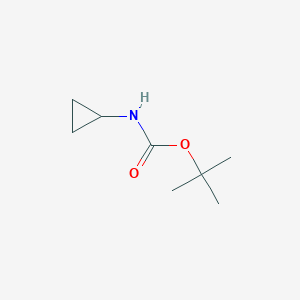

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
